2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate is an organic compound that features both bromine and iodine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl alcohol, which is then oxidized to 4-bromobenzaldehyde. The aldehyde is subjected to a Wittig reaction to form the corresponding alkene, which is subsequently oxidized to yield 4-bromophenylacetic acid. This acid is then esterified with 4-iodobenzoic acid under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl 4-iodobenzoate: Similar in structure but with different substituents on the aromatic rings.
Ethyl 4-bromophenylacetate: Lacks the iodine substituent and has different reactivity and applications.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 4-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. This dual halogenation provides versatility in synthetic applications and potential for unique interactions in biological systems.
Properties
Molecular Formula |
C15H10BrIO3 |
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Molecular Weight |
445.05 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-iodobenzoate |
InChI |
InChI=1S/C15H10BrIO3/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 |
InChI Key |
LUNPIDCEVBBUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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